Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

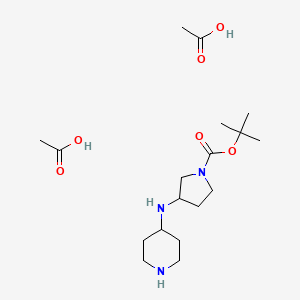

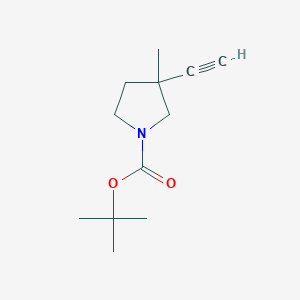

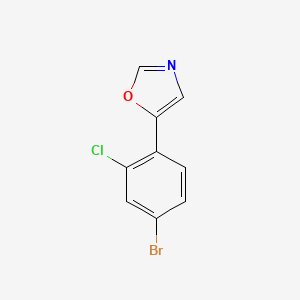

“Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate” is a synthetic organic molecule with the molecular formula C11H10N2O2 . It has a molecular weight of 202.21 g/mol . This compound consists of a cyclopropane ring, a pyridine ring, and an ester functional group .

Molecular Structure Analysis

The molecular structure of this compound includes 15 heavy atoms, 6 of which are aromatic . It has 3 rotatable bonds, 4 H-bond acceptors, and no H-bond donors . The InChI Key for this compound is UDFARPBZMMSYLG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.01 cm/s . The compound is very soluble, with a solubility of 4.45 mg/ml or 0.022 mol/l .Aplicaciones Científicas De Investigación

Inhibition of Mycolic Acid Biosynthesis

Research has shown that certain cyclopropane fatty acids, like those related to Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate, can act as inhibitors of mycolic acid biosynthesis. This is significant for medical research as mycolic acids are crucial components in certain bacterial cell walls, such as those of mycobacteria (Hartmann et al., 1994).

Asymmetric Catalytic Cyclopropenation

Cyclopropanes and cyclopropenes play a pivotal role in organic synthesis. Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate is related to compounds used in asymmetric catalytic cyclopropenation processes, which are essential for creating various pharmaceuticals and agrochemicals (Imogaı̈ et al., 1998).

Cyclopropane Ring-Opening Reactions

The compound is closely related to molecules used in cyclopropane ring-opening reactions. These reactions are important in synthetic organic chemistry for the creation of various biologically active compounds (Patil et al., 2011).

Polymerization of Cyclic Monomers

Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate is akin to compounds involved in the polymerization of cyclic monomers. This is critical in the field of materials science for developing new polymers with unique properties (Moszner et al., 2003).

Oxidative Scission in Organic Chemistry

Compounds related to Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate are used in oxidative scission reactions. These reactions are valuable in organic synthesis, particularly in the modification and breakdown of complex molecules (Graziano et al., 1996).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-10(14)11(4-5-11)9-3-2-8(6-12)7-13-9/h2-3,7H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFARPBZMMSYLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=NC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(5-cyanopyridin-2-YL)cyclopropane-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![t-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6298537.png)

![Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate](/img/structure/B6298543.png)

![N-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide hydrobromide](/img/structure/B6298573.png)

![N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide HCl](/img/structure/B6298599.png)

![Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate HCl](/img/structure/B6298605.png)

![6-Bromo-2-chloro-5-methoxybenzo[d]thiazole](/img/structure/B6298607.png)